molecular formula C10H9FN2O B13575309 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Cat. No.: B13575309
M. Wt: 192.19 g/mol
InChI Key: BERYZCLAVGOBPU-UHFFFAOYSA-N
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Description

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an amino group at the 5-position and a 2-fluoro-6-methylphenyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoro-6-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic or basic conditions to yield the isoxazole ring.

Example Reaction:

    Formation of Oxime:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Use of electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-methylphenyl)isoxazole
  • 5-Amino-3-(2-chlorophenyl)isoxazole
  • 5-Amino-3-(2-methylphenyl)isoxazole

Comparison

Compared to similar compounds, 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(2-fluoro-6-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8/h2-5H,12H2,1H3

InChI Key

BERYZCLAVGOBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2=NOC(=C2)N

Origin of Product

United States

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